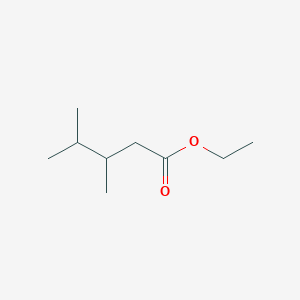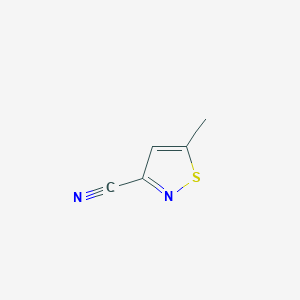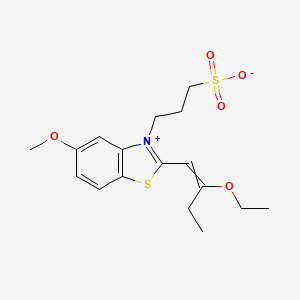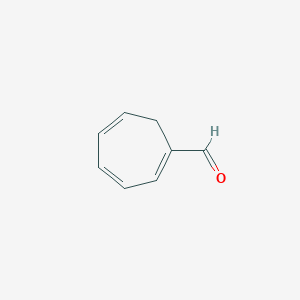
Diethyl 2-(3-chloroanilino)malonate
Overview
Description
Diethyl 2-(3-chloroanilino)malonate is an organic compound with the molecular formula C13H16ClNO4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 3-chloroanilino group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-chloroanilino)malonate can be synthesized through the alkylation of diethyl malonate with 3-chloroaniline. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the diethyl malonate, forming an enolate ion. This enolate then undergoes nucleophilic substitution with 3-chloroaniline to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-chloroanilino)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted anilines.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Substituted Anilines: Formed through decarboxylation.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Scientific Research Applications
Diethyl 2-(3-chloroanilino)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of bioactive molecules.
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-(3-chloroanilino)malonate involves its reactivity as an enolate ion. The enolate can undergo nucleophilic substitution reactions, forming new carbon-carbon bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(3,4-dichloroanilino)malonate
- Diethyl 2-(4-chloroanilino)malonate
- Diethyl 2-(3,4-dimethoxyanilino)malonate
Uniqueness
Diethyl 2-(3-chloroanilino)malonate is unique due to the presence of the 3-chloroanilino group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials.
Properties
IUPAC Name |
diethyl 2-(3-chloroanilino)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-3-18-12(16)11(13(17)19-4-2)15-10-7-5-6-9(14)8-10/h5-8,11,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLOOGHIEDLQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289032 | |
| Record name | diethyl 2-(3-chloroanilino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-01-3 | |
| Record name | NSC58617 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-(3-chloroanilino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-(butylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1659522.png)
![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] adamantane-1-carboxylate](/img/structure/B1659524.png)
![5-({[5-Chloro-2-(difluoromethoxy)phenyl]methyl}sulfanyl)-1-phenyl-1H-tetrazole](/img/structure/B1659525.png)

![6-[[4-(3-Chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B1659527.png)
![(4E,12E)-4,12-Dibenzylidene-8-phenyl-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B1659528.png)

![Ethyl 4-[1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B1659533.png)
![2-[[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1659537.png)



![N-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine](/img/structure/B1659544.png)
